![molecular formula C8H14ClNO4 B558611 (R)-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid CAS No. 71404-98-3](/img/structure/B558611.png)
(R)-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid
Overview
Description
“®-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid” is a chemical compound with the molecular formula C8H16N2O4 . It is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .
Synthesis Analysis
The synthesis of “®-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid” involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular structure of “®-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid” is determined by various spectroscopic techniques such as NMR, elemental analysis, and IR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving “®-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid” are complex due to the multiple reactive groups present in the molecule. The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
Scientific Research Applications
Peptide Synthesis
Boc-beta-chloro-ala-oh: is widely used in the field of peptide synthesis. The Boc (tert-butyloxycarbonyl) group serves as a protective group for amino acids during the synthesis process . It is particularly useful in solid-phase peptide synthesis, where it helps in the step-wise construction of peptide chains without unwanted side reactions.
PROTAC Linker Synthesis
The compound is instrumental in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific proteins within cells . The terminal carboxylic acid of Boc-beta-chloro-ala-oh can react with primary amine groups to form stable amide bonds, making it a valuable linker in PROTAC molecules.
Future Directions
The future directions for the use of “®-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid” in chemical synthesis are promising. The compound can be recycled at least four times in the model reaction without significant loss of activity . This suggests that it could be a valuable resource in sustainable chemical synthesis.
properties
IUPAC Name |
(2R)-3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRCVEILBKVWIK-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427282 | |
Record name | boc-beta-chloro-ala-oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid | |
CAS RN |
71404-98-3 | |
Record name | boc-beta-chloro-ala-oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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